5-(4-Methoxyphenyl)-2-methylpyridine
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Overview
Description
5-(4-Methoxyphenyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a methoxyphenyl group attached to the fifth position of the pyridine ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-pyrrole
Uniqueness
5-(4-Methoxyphenyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
4467-18-9 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methylpyridine |
InChI |
InChI=1S/C13H13NO/c1-10-3-4-12(9-14-10)11-5-7-13(15-2)8-6-11/h3-9H,1-2H3 |
InChI Key |
TUPACPDWSRLGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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